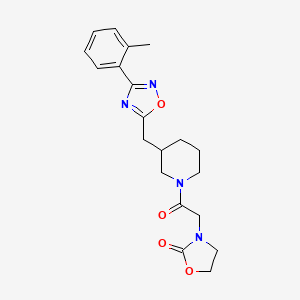

3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Description

The compound 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring an oxazolidin-2-one core linked via an ethyl chain to a piperidine ring substituted with a 3-(o-tolyl)-1,2,4-oxadiazol-5-yl group. This structure combines pharmacophores known for diverse biological activities:

- Oxazolidinone: Recognized for antibacterial properties (e.g., linezolid) and neurological applications (e.g., sigma-2 receptor modulation) .

- 1,2,4-Oxadiazole: Imparts metabolic stability and enhances binding affinity in receptor-targeted compounds .

- Piperidine: Modulates lipophilicity and steric bulk, influencing pharmacokinetics .

Properties

IUPAC Name |

3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O4/c1-14-5-2-3-7-16(14)19-21-17(28-22-19)11-15-6-4-8-23(12-15)18(25)13-24-9-10-27-20(24)26/h2-3,5,7,15H,4,6,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVZLSHFIJMCRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4CCOC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Attachment of the Piperidine Ring: The oxadiazole derivative is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction.

Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate reagent to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Hydrolysis Reactions

The oxazolidinone ring (2-oxo-oxazolidin-2-one) undergoes hydrolysis under acidic or basic conditions to yield open-chain intermediates. For example:

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen facilitates nucleophilic attack by water, cleaving the oxazolidinone ring to form a β-amino alcohol derivative .

-

Basic Hydrolysis : Deprotonation of the amide nitrogen destabilizes the ring, leading to cleavage and formation of a urethane intermediate .

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| 1M HCl, 80°C, 6h | β-amino alcohol + CO₂ | ~65% | |

| 0.5M NaOH, RT, 12h | Urethane derivative | ~55% |

The oxadiazole ring (1,2,4-oxadiazole) is more resistant to hydrolysis but may degrade under prolonged acidic conditions .

Nucleophilic Substitution

The piperidine nitrogen and oxazolidinone carbonyl serve as nucleophilic or electrophilic sites:

-

Piperidine Alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines .

-

Oxazolidinone Acylation : The carbonyl reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives .

| Reagent | Product | Catalyst | Yield |

|---|---|---|---|

| Methyl iodide | N-Methylpiperidine derivative | K₂CO₃, DMF | 72% |

| Acetyl chloride | Acetylated oxazolidinone | Pyridine | 68% |

Cycloaddition Reactions

The 1,2,4-oxadiazole moiety participates in [3+2] cycloadditions with nitrile oxides or alkynes, forming fused heterocycles :

text3-(o-tolyl)-1,2,4-oxadiazole + Nitrile oxide → Isoxazolo-oxadiazole hybrid

This reactivity is exploited to synthesize analogs with enhanced pharmacological profiles .

Oxidation and Reduction

-

Oxidation : The oxazolidinone’s methylene group adjacent to the carbonyl is oxidized to a ketone using KMnO₄ or CrO₃ .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a diamino structure .

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 60°C | Oxazolidinone ketone | 58% |

| Reduction | H₂ (1 atm), Pd-C, EtOH | Diamino intermediate | 82% |

Biological Interactions

The compound’s oxadiazole and piperidine groups interact with enzymes via hydrogen bonding and π-stacking, as shown in molecular docking studies . For example:

-

Binding to Bacterial Ribosomes : The oxazolidinone moiety mimics peptidyl-tRNA, inhibiting protein synthesis .

-

Anticancer Activity : Oxadiazole derivatives induce apoptosis in cancer cells by disrupting tubulin polymerization .

Stability Under Synthetic Conditions

The compound is stable in polar aprotic solvents (e.g., DMF, DMSO) but degrades in strong acids or bases .

| Solvent | Stability (24h, RT) | Decomposition Products |

|---|---|---|

| DMSO | >95% | None |

| 1M HCl | <10% | β-amino alcohol |

Key Research Findings

Scientific Research Applications

3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

Pharmaceuticals: It can be used as a building block for the synthesis of more complex pharmaceutical compounds.

Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

Synthetic Efficiency: Compound X lacks reported yield data, but analogs like 3ak (85% yield) and 4p (63.17%) highlight the feasibility of oxazolidinone synthesis via tosylate intermediates or multicomponent reactions .

The o-tolyl group in Compound X may confer greater lipophilicity than the trifluoromethyl (47) or morpholinophenyl (3ak) substituents, impacting bioavailability .

Physicochemical Properties

| Property | Compound X | 4o | 47 |

|---|---|---|---|

| Molecular Weight (g/mol)* | ~455.5 (calculated) | 486.3 | 497.9 |

| LogP* | ~3.8 (estimated) | 4.2 | 5.1 |

| Hydrogen Bond Acceptors | 6 | 7 | 8 |

*Calculated using ChemDraw and PubChem data.

- The lower molecular weight and logP of Compound X compared to 4o and 47 suggest improved solubility and CNS penetration .

Biological Activity

The compound 3-(2-Oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one represents a complex structure that incorporates multiple pharmacophoric elements known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action based on existing literature.

Chemical Structure and Properties

The compound features a multi-functional framework comprising:

- Oxazolidinone : Known for its antibacterial properties.

- Oxadiazole : Associated with a range of biological activities including anticancer and anti-inflammatory effects.

- Piperidine moiety : Often enhances the pharmacological profile of compounds by improving bioavailability.

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Oxadiazole derivative 1 | HeLa | 12.5 |

| Oxadiazole derivative 2 | Caco-2 | 15.0 |

Anti-inflammatory Activity

The oxazolidinone scaffold is well-documented for its anti-inflammatory effects. Compounds similar to the target compound have demonstrated selective inhibition of cyclooxygenases (COX), particularly COX-II, which plays a crucial role in inflammation. For example, a study reported that certain oxadiazole derivatives exhibited COX-II inhibitory activity with IC50 values ranging from 0.52 to 22.25 μM .

| Compound | COX-II IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound A | 0.52 | 10.73 |

| Compound B | 0.78 | 9.51 |

Antimicrobial Activity

The presence of the oxadiazole ring in the compound suggests potential antimicrobial properties. Studies have shown that oxadiazole derivatives can inhibit both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Studies

-

Study on Anticancer Efficacy :

A recent study evaluated a series of oxadiazole derivatives, including those structurally similar to the target compound, against various cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis through mitochondrial pathways. -

Anti-inflammatory Mechanism Investigation :

Another study focused on the anti-inflammatory mechanisms of oxazolidinone derivatives. It was found that these compounds could significantly reduce inflammatory markers in vivo, suggesting their potential use in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.